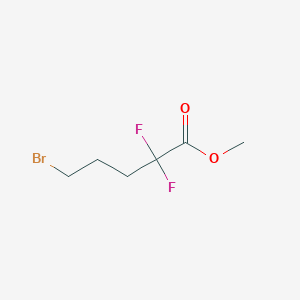

Methyl 5-bromo-2,2-difluoropentanoate

Description

Methyl 5-bromo-2,2-difluoropentanoate is a halogenated ester characterized by a pentanoate backbone substituted with a bromine atom at the C5 position and two fluorine atoms at the C2 position, with a methyl ester group at the terminal carboxylate. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability.

Properties

CAS No. |

61427-28-9 |

|---|---|

Molecular Formula |

C6H9BrF2O2 |

Molecular Weight |

231.03 g/mol |

IUPAC Name |

methyl 5-bromo-2,2-difluoropentanoate |

InChI |

InChI=1S/C6H9BrF2O2/c1-11-5(10)6(8,9)3-2-4-7/h2-4H2,1H3 |

InChI Key |

JPAIMHUYBGFANC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCBr)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-Cyano-2,2-Difluoro-5-Phenoxypentanoate (Compound 4v)

Structural Differences :

- Substituents: Replaces the C5 bromine with a phenoxy group and introduces a cyano group at C3.

- Ester Group : Ethyl ester instead of methyl.

Functional Impact : - The cyano group increases electron-withdrawing effects, enhancing reactivity toward nucleophilic attack compared to the bromine in the target compound.

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in biological applications .

(2S,3R)-tert-Butyl-2-((Diphenylmethylene)amino)-5-Oxo-3-(5-Bromo-2-Fluoro)-5-Phenylpentanoate (Compound 14d)

Structural Differences :

- Stereochemistry : Chiral centers at C2 and C3 (2S,3R configuration).

- Substituents : A phenyl group at C5 and a tert-butyl ester.

Functional Impact : - The tert-butyl ester provides steric bulk, reducing susceptibility to enzymatic or chemical hydrolysis compared to the methyl ester.

- The amino and diphenylmethylene groups enable chelation in asymmetric catalysis, a feature absent in the target compound .

5-Bromo-2-Morpholinonicotinic Acid

Structural Differences :

- Backbone: Nicotinic acid derivative with a morpholino group instead of a pentanoate ester. Functional Impact:

- The carboxylic acid group increases polarity, contrasting with the lipophilic methyl ester in Methyl 5-bromo-2,2-difluoropentanoate.

- The morpholino ring enhances solubility in aqueous systems, whereas the target compound’s aliphatic chain favors organic solvents.

- Both compounds share acute oral toxicity (OSHA Category 4), but the ester group in the target compound may reduce immediate reactivity compared to the free acid .

Bromine as a Functional Handle

- Target Compound : The C5 bromine facilitates Suzuki-Miyaura or Ullmann couplings, common in pharmaceutical intermediates.

- 5-Bromo-2′-Deoxyuridine () : Used in DNA radiolysis studies to generate intrastrand cross-links, unlike the target compound, which lacks nucleoside functionality but shares bromine’s susceptibility to radical-induced degradation .

Fluorine Effects

- The 2,2-difluoro motif in the target compound reduces basicity and increases lipid solubility, advantageous in blood-brain barrier penetration for CNS-targeted drugs.

- In contrast, trifluoroacetamido groups () exhibit stronger electron-withdrawing effects, accelerating amide bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.